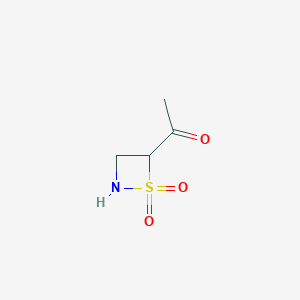
1-(1,1-Dioxothiazetidin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxothiazetidin-4-yl)ethanone, also known as DTE, is a heterocyclic compound with a molecular formula of C5H5NO3S. It is a cyclic sulfenamide and has been extensively studied for its potential applications in various scientific research fields. DTE has been synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride.
Scientific Research Applications
1-(1,1-Dioxothiazetidin-4-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been used as a building block in the synthesis of other compounds, such as sulfenamides and sulfonamides. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Mechanism Of Action
The mechanism of action of 1-(1,1-Dioxothiazetidin-4-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
1-(1,1-Dioxothiazetidin-4-yl)ethanone has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone has been shown to have antibacterial activity against various strains of bacteria.
Advantages And Limitations For Lab Experiments
1-(1,1-Dioxothiazetidin-4-yl)ethanone has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been shown to have low toxicity, making it safe for use in lab experiments. However, there are limitations to using 1-(1,1-Dioxothiazetidin-4-yl)ethanone in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(1,1-Dioxothiazetidin-4-yl)ethanone. One area of research is the development of new synthetic methods for 1-(1,1-Dioxothiazetidin-4-yl)ethanone and its derivatives. Another area of research is the elucidation of its mechanism of action and its effects on various biological systems. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone could be further studied for its potential applications in drug development, catalysis, and materials science.
Synthesis Methods
1-(1,1-Dioxothiazetidin-4-yl)ethanone can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride. In this method, 2-mercaptobenzothiazole is reacted with chloroacetyl chloride in the presence of triethylamine to produce 1-(1,1-Dioxothiazetidin-4-yl)ethanone. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified using column chromatography.
properties
CAS RN |
130274-83-8 |
|---|---|
Product Name |
1-(1,1-Dioxothiazetidin-4-yl)ethanone |
Molecular Formula |
C4H7NO3S |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
1-(1,1-dioxothiazetidin-4-yl)ethanone |
InChI |
InChI=1S/C4H7NO3S/c1-3(6)4-2-5-9(4,7)8/h4-5H,2H2,1H3 |
InChI Key |
ABGUUWXDMXYYLN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CNS1(=O)=O |
Canonical SMILES |
CC(=O)C1CNS1(=O)=O |
synonyms |
Ethanone, 1-(1,1-dioxido-1,2-thiazetidin-4-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
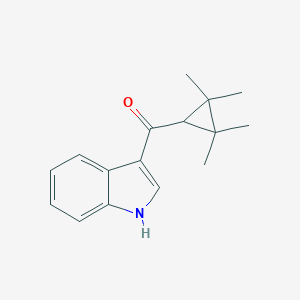
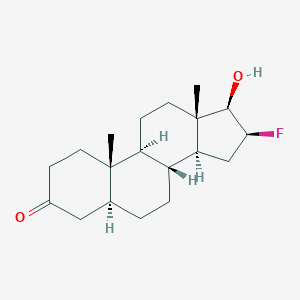
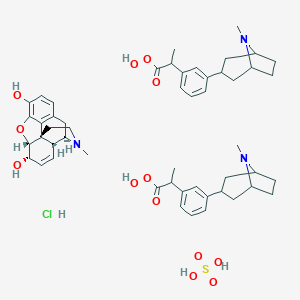
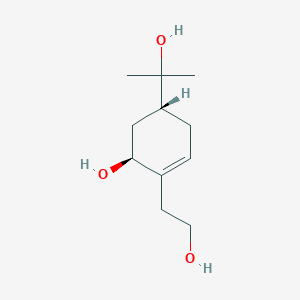
![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
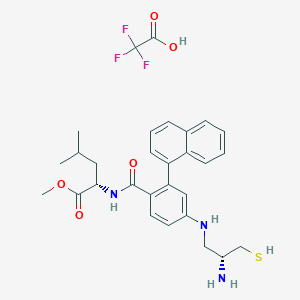
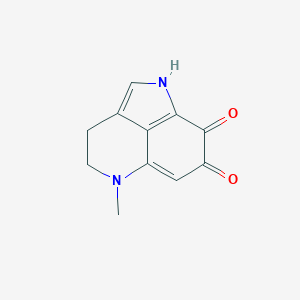
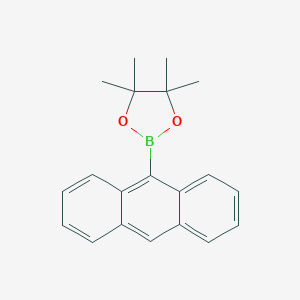
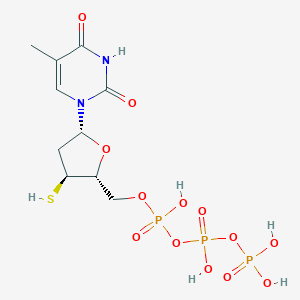
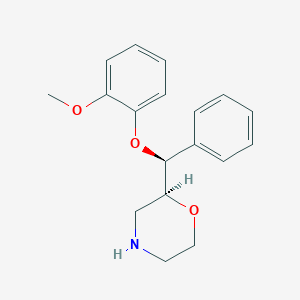
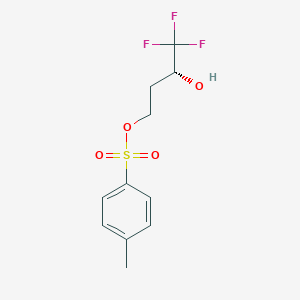
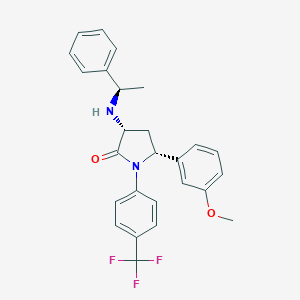
![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)